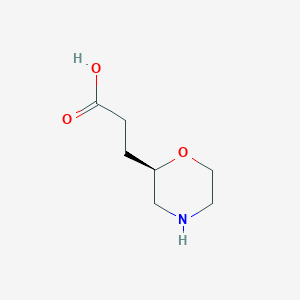

(R)-3-(Morpholin-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(Morpholin-2-yl)propanoic acid, also known as (R)-MPA, is a chiral amino acid derivative that has gained attention in recent years due to its potential uses in scientific research. This compound has been found to have a wide range of applications in the fields of pharmacology and biochemistry, making it an important area of study for researchers around the world.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

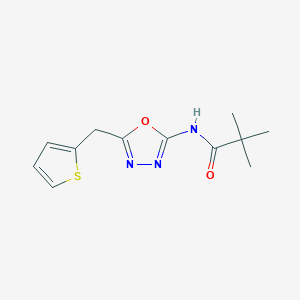

- (R)-3-(Morpholin-2-yl)propanoic acid and its derivatives are pivotal in the synthesis of various biologically active heterocyclic compounds. For example, 4-(2-Carboxyethyl)morpholin-4-ium chloride, a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, is noted for its importance in this synthesis domain. The structure of such compounds is often stabilized by strong and weak hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Antioxidant and Antibacterial Activities

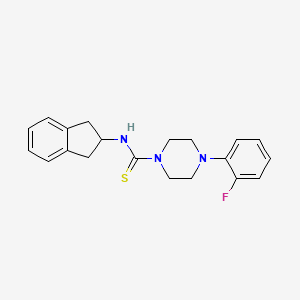

- Compounds derived from this compound, like 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, have been studied for their potential as antioxidants. QSAR analysis has revealed that various molecular descriptors significantly affect their antioxidant activities (Drapak et al., 2019).

- Morpholine derivatives, such as 2-R-phenyliminothiazole derivatives containing morpholine, exhibit promising antibacterial activities, especially against gram-positive strains of microorganisms. This indicates the potential for developing effective antimicrobial drugs from these derivatives (Yeromina et al., 2019).

Pharmaceutical Research and Drug Development

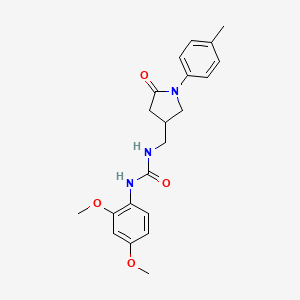

- Morpholine-4-carboxylic acid derivatives, such as potent reversible and selective cathepsin S inhibitors, have been synthesized for pharmaceutical applications. The development of deuterium and carbon-14 labeled versions of these compounds demonstrates their significance in pharmaceutical research (Latli et al., 2012).

- In another example, 1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole was produced from a reaction involving o-formylphenylboronic acid and morpholine, illustrating the versatility of morpholine-based compounds in creating diverse chemical structures (Sporzyński et al., 2005).

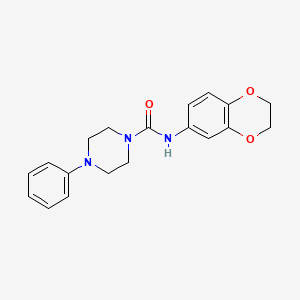

Application in Inhibitors and Antagonists

- Certain morpholine derivatives function as potent inhibitors and antagonists in biological systems. For instance, morpholin-2-yl-phosphinic acids have been identified as potent GABA(B) receptor antagonists in rat brain, indicating their potential use in neurological research (Ong et al., 1998).

- Additionally, the synthesis of a potent cathepsin S inhibitor labeled with deuterium and carbon-14, featuring morpholine-4-carboxylic acid derivatives, underscores the significance of these compounds in therapeutic research (Latli et al., 2012).

Propiedades

IUPAC Name |

3-[(2R)-morpholin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYVUUWWXGDGCP-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)